molecular formula C17H20N4O3 B10903428 methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903428
M. Wt: 328.4 g/mol
InChI Key: HHGOPUGPSKFZAA-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core with cyclopropyl and amino substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and amino groups. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyclopropyl groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

    Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents and overall chemical properties, offering a different spectrum of biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H20N4O3/c1-9-15-12(17(23)24-2)7-13(10-3-4-10)19-16(15)21(20-9)8-14(22)18-11-5-6-11/h7,10-11H,3-6,8H2,1-2H3,(H,18,22)

InChI Key

HHGOPUGPSKFZAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(=O)NC4CC4

Origin of Product

United States

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